Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
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Overview
Description
Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes multiple bonds and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of hept-1-yne with prop-1-en-1-yl propanedioate under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ester groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ester derivatives .
Scientific Research Applications
Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and multiple bonds allow it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (hept-1-yn-1-yl)propanedioate
- Diethyl (prop-1-en-1-yl)propanedioate
- Hept-1-yn-1-yl propanedioate
Uniqueness
Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its combination of hept-1-yne and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
191801-57-7 |
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Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
diethyl 2-hept-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C17H26O4/c1-5-9-10-11-12-14-17(13-6-2,15(18)20-7-3)16(19)21-8-4/h6,13H,5,7-11H2,1-4H3 |
InChI Key |
HHAUGXSOYMMCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C=CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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